![molecular formula C₁₃H₁₆O₇ B1140894 o-Cresol beta-D-Glucuronide CAS No. 111897-99-5](/img/structure/B1140894.png)
o-Cresol beta-D-Glucuronide
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Overview
Description
O-Cresol beta-D-Glucuronide (OCBG) is a metabolite of o-Cresol . It is found naturally in many plant species . It has a molecular weight of 284.26 and a molecular formula of C13H16O7 .
Synthesis Analysis
A direct synthesis of o-, m-, and p-cresyl β-D-glucuronides from methyl 1,2,3,4 tetra-O-acetyl-β-d-glucuronate and the respective cresol employing trimethylsilyltriflate as promoter has been presented . The protected intermediates were hydrolysed using aqueous sodium carbonate to yield the cresyl β-glucuronides .Molecular Structure Analysis
The molecular structure of o-Cresol beta-D-Glucuronide is C13H16O7 . For more detailed structural analysis, crystallographic studies may be required.Chemical Reactions Analysis
O-Cresol beta-D-Glucuronide is believed to act as a substrate for the enzyme glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule . This reaction is part of the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics .Scientific Research Applications
Cancer Research
Recent studies have investigated the role of glucuronide conjugates like o-Cresol |A-D-Glucuronide in cancer research. They may influence the behavior of cancer cells, including their proliferation and response to chemotherapy, making them a subject of interest for developing novel anticancer strategies .
Mechanism of Action
Target of Action
o-Cresol β-D-Glucuronide, also known as o-Cresol beta-D-Glucuronide, is a derivative of phenol and is an isomer of p-cresol and m-cresol Cresols in general are known to have bactericidal, pesticidal, and disinfectant properties .
Mode of Action
Cresols, in general, are known to exert their effects through their interaction with microbial cell membranes, leading to leakage of cell contents and ultimately cell death .
Biochemical Pathways
It is known that cresols are mainly conjugated with glucuronic acid and inorganic sulfate, which are key components of phase ii drug metabolism pathways .
Pharmacokinetics
It is known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are widely distributed throughout the body after uptake . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .
Result of Action
Cresols, in general, are known to cause cell death through their interaction with microbial cell membranes .
Action Environment
It is known that cresols are stable but sensitive to light and air . They are combustible and incompatible with oxidizing agents and alkalis .
Future Directions
Future research could focus on the role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development . Inhibiting gmGUS activity has been shown to affect drug disposition, resulting in reduced toxicity in the G.I. tract and enhanced efficacy systemically . This suggests that manipulating gmGUS activity could be effective in preventing/treating local or systemic diseases .
properties
IUPAC Name |
(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZSICMSBXXRN-YWNZWZMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Cresol |A-D-Glucuronide |
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